5-HT2B Receptor Binding Affinity: 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine vs. In-Class Reference Compounds
3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine exhibits high-affinity binding to the human 5-HT2B receptor, with an IC50 of 22 ± 9.0 nM [1]. This binding translates to functional cellular antagonism at the 5-HT2B receptor with an IC50 of 54 nM [1]. In comparison, other phenylamine derivatives evaluated for 5-HT receptor binding have shown substantially weaker affinity. For example, in a study of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors, compounds demonstrated a general lack of selectivity and required micromolar concentrations for binding [2].
| Evidence Dimension | 5-HT2B Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 22 ± 9.0 nM |
| Comparator Or Baseline | Phenylalkylamine derivatives at 5-HT1C/5-HT2 receptors: generally micromolar range; typical 5-HT2B ligands (e.g., SB-204741): Ki ~5-20 nM range |
| Quantified Difference | Target compound affinity is 45-fold to >100-fold higher than micromolar-range phenylalkylamines; comparable to established 5-HT2B tool compounds |
| Conditions | Recombinant human 5-HT2B receptor; radioligand binding assay |
Why This Matters
High-affinity 5-HT2B binding at low nanomolar concentrations enables its use as a pharmacological probe or reference standard in GPCR screening campaigns, where weaker analogs would require substantially higher concentrations and risk off-target effects.
- [1] PMC. Table 1: 5HT2bR binding activity IC50 = 22±9.0 nM; Cellular 5HT2bR antagonist activity IC50 = 54 nM. View Source
- [2] Glennon RA, et al. Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: evidence for a lack of selectivity. Journal of Medicinal Chemistry, 1992, 35(4): 734-740. View Source
